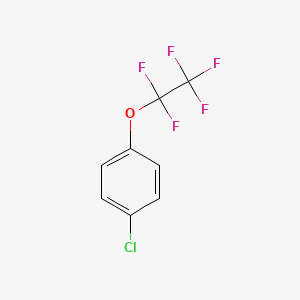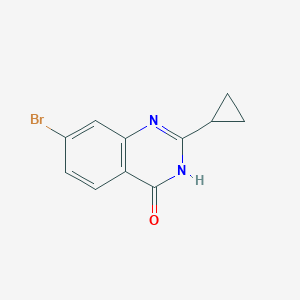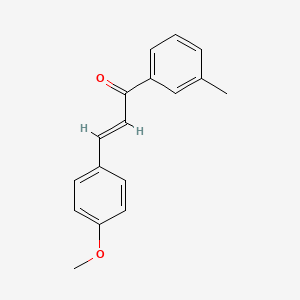
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is an organic compound that belongs to the class of salicylideneaniline derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and iodo substituents on the aromatic ring, along with the cyclohexyl group, imparts unique chemical characteristics to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline typically involves a multi-step process:
Formation of Salicylidene Intermediate: The initial step involves the condensation of 5-chloro-3-cyclohexylsalicylaldehyde with aniline under acidic or basic conditions to form the salicylidene intermediate.
Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent, such as potassium iodide, in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the substituents.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in catalytic systems for various organic transformations.
Analytical Chemistry: The compound can be employed as a reagent in analytical methods for detecting and quantifying specific analytes.
作用機序
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and iodo groups can influence the compound’s binding affinity and selectivity. In catalysis, the compound can coordinate with metal centers, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
N-(5-Chloro-3-cyclohexylsalicylidene)-4-bromoaniline: Similar structure but with a bromo substituent instead of iodo.
N-(5-Chloro-3-cyclohexylsalicylidene)-4-fluoroaniline: Similar structure but with a fluoro substituent instead of iodo.
N-(5-Chloro-3-cyclohexylsalicylidene)-4-chloroaniline: Similar structure but with an additional chloro substituent.
Uniqueness
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its bromo, fluoro, or chloro analogs. The iodo substituent is larger and more polarizable, which can enhance certain types of chemical reactions and interactions.
特性
IUPAC Name |
4-chloro-2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClINO/c20-15-10-14(12-22-17-8-6-16(21)7-9-17)19(23)18(11-15)13-4-2-1-3-5-13/h6-13,23H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAPDGMKICVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)


![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)


![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)


